

Technical Reference: Spectral Profiling of 4-Chloro-6-Ethyl-2-Methylquinoline

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Compound of Interest

Compound Name:	4-Chloro-6-Ethyl-2-Methylquinoline
CAS No.:	123638-09-5
Cat. No.:	B050504

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Compound Identity:

- IUPAC Name: **4-Chloro-6-ethyl-2-methylquinoline**^[1]
- CAS Number: 123638-09-5^{[1][2]}
- Molecular Formula:
^[1]
- Molecular Weight: 205.68 g/mol ^{[1][2]}

Executive Summary & Application Context

4-Chloro-6-ethyl-2-methylquinoline is a functionalized quinoline intermediate primarily used in the synthesis of antimalarial agents, kinase inhibitors, and complex heterocyclic scaffolds.^[1] Its structural core—a 2,4-disubstituted quinoline ring—provides two distinct electrophilic sites for further functionalization: the 4-chloro position (highly reactive toward nucleophilic aromatic substitution,
) and the 2-methyl group (susceptible to radical halogenation or condensation reactions).^[1]

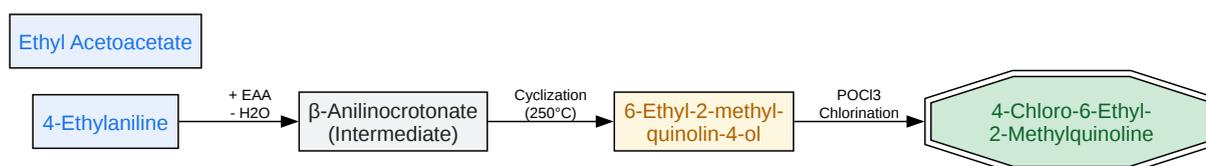
Accurate spectral characterization is critical to distinguish this compound from its regioisomers (e.g., 7-ethyl or 8-ethyl analogs) which may form during non-selective Skraup or Doebner-Miller syntheses.[1]

Synthesis & Impurity Profiling

To understand the spectral data, one must understand the origin of the molecule. The most high-fidelity route involves the Conrad-Limpach synthesis, which dictates the impurity profile seen in raw spectra.[1]

Synthetic Pathway

The synthesis typically proceeds via the condensation of 4-ethylaniline with ethyl acetoacetate, followed by thermal cyclization and chlorination.



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Figure 1: Conrad-Limpach synthetic route.[1] Note that incomplete chlorination results in a characteristic broad -OH stretch in IR and a downfield shift in NMR (hydroxy-tautomer).[1]

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

H NMR Characterization

The proton NMR spectrum is defined by three distinct zones: the aliphatic ethyl group, the isolated 2-methyl singlet, and the aromatic region.

Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended)[1]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.05	Doublet (Hz)	1H	H-8	Deshielded by Quinoline Nitrogen; ortho-coupling to H-7. [1]
7.85	Singlet (Broad)	1H	H-5	Meta to N, ortho to Ethyl. Often shows fine meta-coupling (Hz).[1]
7.55	Doublet of Doublets	1H	H-7	Coupling with H-8 () and H-5 ().[1]
7.35	Singlet	1H	H-3	Diagnostic Peak. The 3-H proton is shielded by the 4-Cl group relative to unsubstituted quinoline.[1]
2.85	Quartet (Hz)	2H	Ethyl	Benzylic protons; coupling with methyl triplet.[1]
2.70	Singlet	3H	2-Methyl	Characteristic singlet for 2-methylquinolines. [1]

1.35	Triplet (Hz)	3H	Ethyl	Terminal methyl group.[1]
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Expert Note on Regioisomerism: If the synthesis used a meta-substituted aniline, you would obtain a mixture of 5-ethyl and 7-ethyl isomers.[1]

- 6-Ethyl (Target): H-5 is a singlet (or fine doublet).[1]
- 7-Ethyl Isomer: H-8 is a singlet.[1]
- 5-Ethyl Isomer: Vicinal coupling (H-6, H-7, H-8) creates a multiplet pattern; no isolated aromatic singlets.[1]

C NMR Overview

Key carbon environments to verify:

- 158.0: C-2 (Quaternary, adjacent to N).
- 148.0: C-8a (Quaternary bridgehead).[1]
- 142.0: C-4 (Quaternary, C-Cl bond).[1]
- 120-130: Aromatic CH carbons.[1]
- 29.0: Ethyl methylene.
- 25.0: 2-Methyl group.[1]
- 15.0: Ethyl methyl.

Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the definitive confirmation of the halogenation state.

Ionization & Isotopic Pattern

- Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

- Molecular Ion (

) : The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the

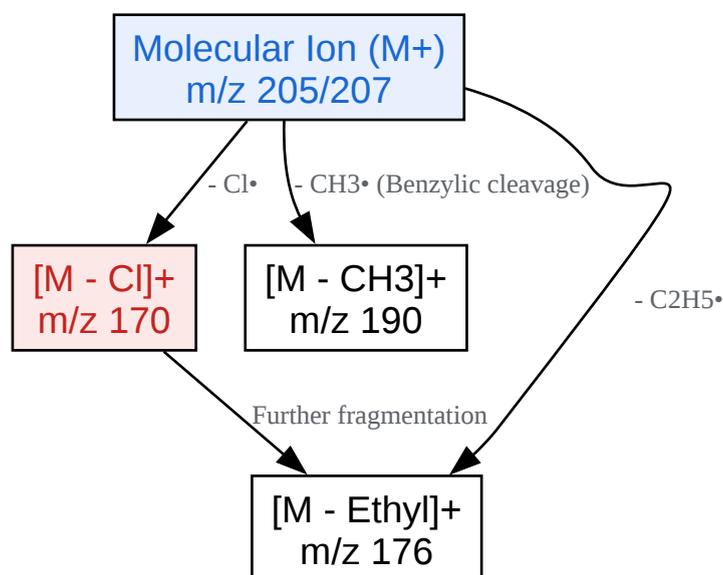
and

peaks.

m/z (Mass-to-Charge)	Intensity	Identity	Explanation
205.1	100%	()	Base peak (or near base).[1]
207.1	~32%	()	Confirms presence of one Chlorine atom.
170.1	Variable		Loss of Chlorine radical (typical in EI). [1]
190.1	Variable		Loss of methyl from ethyl group.[1]

Fragmentation Logic

The fragmentation pathway under Electron Impact (EI) involves the sequential loss of the halogen and alkyl chains.



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Figure 2: Primary fragmentation pathways in EI-MS.

Infrared Spectroscopy (IR)[1][4]

The IR spectrum is most useful for confirming the absence of the precursor (4-hydroxyquinoline).

- Absence of -OH: The precursor has a broad, strong band at 3000-3400 (O-H stretch) and a carbonyl-like stretch at 1640 (due to the quinolone tautomer).[1] The target 4-chloro compound should lack these.
- C-Cl Stretch: A strong, sharp band in the 700–800 region.[1]
- C=N / C=C Aromatic: Distinct bands at 1580 and 1490 .[1]
- Aliphatic C-H: Just below 3000

(2960, 2920

) due to the ethyl and methyl groups.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the solution is cloudy (indicating inorganic salts from the POCl₃ quench), filter through a small plug of glass wool into the NMR tube.
- Acquisition: Run 16 scans for H and 256–1024 scans for C.

Protocol B: LC-MS Verification[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and ESI+ Mode (Scan 100–500 m/z).

References

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